N-(2-Methoxyethyl)maleamic Acid: Physicochemical Profiling and Synthetic Utility
N-(2-Methoxyethyl)maleamic Acid: Physicochemical Profiling and Synthetic Utility
Technical Guide for Pharmaceutical & Bioconjugation Applications
Executive Summary
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3), commonly referred to as N-(2-methoxyethyl)maleamic acid , represents a critical "Janus" intermediate in organic synthesis. It sits at the intersection of stability and reactivity: stable enough to be isolated and characterized, yet thermodynamically primed for cyclization into N-(2-methoxyethyl)maleimide —a vital sulfhydryl-reactive linker used in Antibody-Drug Conjugates (ADCs) and surface chemistry.
This guide analyzes the molecule's Z-configuration (cis-isomer), its acid-catalyzed cyclization kinetics, and its role as a precursor in high-value bioconjugation workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The molecule is the mono-amide derivative of maleic acid.[1] Its distinct Z-configuration is preserved from the maleic anhydride precursor, a feature essential for its subsequent reactivity.
Core Data Table
| Property | Specification |
| IUPAC Name | (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid |
| Common Name | N-(2-methoxyethyl)maleamic acid |
| CAS Number | 54930-23-3 |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, DMF; Moderate in Water |
| pKa (Predicted) | ~3.5 (Carboxylic Acid), ~14 (Amide) |
| Storage | 0–8°C (Hygroscopic; susceptible to hydrolysis) |
The "Cis-Effect" and Structural Integrity
Unlike fumarates (trans-isomers), this maleamic acid possesses a cis (Z) double bond. This geometry forces the carboxylic acid and the amide group into proximity, enabling intramolecular hydrogen bonding .
-
Implication: This pre-organization lowers the activation energy for cyclization, making it an ideal precursor for maleimide synthesis but also requiring careful temperature control during storage to prevent premature dehydration.
Synthetic Pathways & Protocol Design
The synthesis of N-(2-methoxyethyl)maleamic acid is an atom-economic ring-opening reaction. However, the subsequent step—cyclization to the maleimide—is where experimental precision is required to avoid isomerization to the thermodynamically stable (but useless) fumaramic acid.
Workflow Visualization
The following diagram outlines the synthesis from Maleic Anhydride and its divergence into either the target Maleimide or the side-product Fumarate.
Figure 1: Synthetic workflow illustrating the critical divergence between productive cyclization and parasitic isomerization.
Detailed Protocol: Synthesis & Cyclization
Step 1: Synthesis of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Principle: Nucleophilic attack of the primary amine on the carbonyl of maleic anhydride.
-
Preparation: Dissolve Maleic Anhydride (1.0 eq) in anhydrous Dichloromethane (DCM) or THF. Cool to 0°C.
-
Addition: Add 2-Methoxyethylamine (1.0 eq) dropwise over 30 minutes. The reaction is exothermic.
-
Observation: The maleamic acid product often precipitates out of non-polar solvents (like Et₂O or Toluene) or remains soluble in DCM.
-
Isolation: Filter the solid precipitate. If soluble, concentrate in vacuo.[2]
-
Checkpoint: Check 1H NMR for the alkene protons. Z-isomers typically show a coupling constant (
) of 8–12 Hz, whereas E-isomers (fumarates) show 15–16 Hz.
-
Step 2: Cyclization to Maleimide (The Application)
Principle: Dehydration of the maleamic acid to form the cyclic imide.
-
Method A (Chemical): Reflux with Acetic Anhydride (Ac₂O) and Sodium Acetate (NaOAc).[3]
-
Method B (Lewis Acid): HMDS (Hexamethyldisilazane) with ZnCl₂ catalyst in refluxing benzene/toluene (Dean-Stark trap).
-
Why Method B? It is milder and reduces the risk of opening the ring or isomerizing to the fumarate.
Mechanistic Insights: The Cyclization Logic
Understanding the mechanism is vital for troubleshooting low yields. The reaction relies on Anchimeric Assistance .
Figure 2: Mechanistic pathway of cyclization. The Z-geometry is the prerequisite for the initial nucleophilic attack.
Isomerization Risk (The "Trans" Trap)
If the reaction temperature is too high or the pH is uncontrolled, the C=C double bond can rotate, forming the trans (fumaramic) isomer.
-
Consequence: The trans isomer cannot cyclize because the carboxylic acid and amide are on opposite sides of the double bond.
-
Mitigation: Keep reaction times short and avoid prolonged exposure to strong mineral acids without a dehydrating agent present.
Applications in Drug Development[1][11]
Linker Chemistry for ADCs
The resulting N-(2-methoxyethyl)maleimide is a classic heterobifunctional linker motif.
-
Mechanism: The maleimide double bond undergoes a Michael addition with thiols (cysteine residues on antibodies) at pH 6.5–7.5.
-
Role of the Methoxyethyl Group: It provides a short, hydrophilic spacer (PEG-like) that improves the water solubility of the payload without adding excessive bulk.
Surface Functionalization
Researchers use this acid to functionalize amino-silane coated surfaces.
-
Protocol: Activate the carboxylic acid of the maleamic acid (using EDC/NHS) to couple it to surface amines.
-
Result: A surface displaying a maleimide group, ready to capture thiol-tagged biomolecules (DNA, proteins).
References
-
Isomerization Catalysis: Lam, Y. P., et al. "Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters."[4] Journal of Organic Chemistry, 2021.[4] Link
-
Maleamic Acid Properties: PubChem Compound Summary for CID 5280451, "Maleamic acid." National Center for Biotechnology Information. Link
-
Synthesis of Maleimides: Tawney, P. O., et al. "Maleimide and Derivatives." Journal of Organic Chemistry, 1961.[5] (Foundational chemistry for maleamic acid cyclization).
-
Product Specification: Sigma-Aldrich Product Sheet for (Z)-4-(2-Methoxyethylamino)-4-Oxobut-2-Enoic Acid (CAS 54930-23-3). Link
- Bioconjugation Techniques: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. (Authoritative text on maleimide-thiol chemistry).
Sources
- 1. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters [organic-chemistry.org]
- 5. Maleimide - general description and preparation - Georganics [georganics.sk]

